4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(2-propoxyethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-2-7-13-8-9-14-10-11-3-5-12-6-4-11;/h11-12H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOGHHOABJDHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-34-0 | |
| Record name | Piperidine, 4-[(2-propoxyethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride typically involves:
- Formation or availability of the piperidine ring system.
- Introduction of the 2-(2-propoxyethoxy)methyl substituent at the 4-position.
- Conversion to the hydrochloride salt for improved physicochemical properties.
The key challenge lies in the selective functionalization at the 4-position of the piperidine ring with the ether-containing side chain.
Preparation of the Piperidine Core
Several literature and patent sources describe methods for synthesizing substituted piperidines, often starting from pyridine or related heterocycles, followed by hydrogenation or reduction steps to form the saturated piperidine ring.
Hydrogenation of Pyridine Derivatives: A common approach involves catalytic hydrogenation of pyridine or partially hydrogenated pyridine rings under controlled conditions with metal catalysts (e.g., Pd, Ru, Ir complexes) to yield piperidine cores. This method allows for the introduction of substituents on the pyridine ring prior to reduction, which remain intact after hydrogenation.
Reduction of N-Acetylated Aminopyridines: Another route involves the reduction of N-acetyl-3-aminopyridine derivatives to obtain 3-aminopiperidine intermediates, which can then be further functionalized.
Quaternization and Subsequent Reduction: Pyridine quaternization with alkyl halides followed by reduction with borohydride reagents has been reported to yield substituted piperidones or piperidines.
Introduction of the 2-(2-Propoxyethoxy)methyl Side Chain
The substitution at the 4-position with the 2-(2-propoxyethoxy)methyl group is generally achieved through nucleophilic substitution or alkylation reactions involving suitable electrophilic intermediates.
Alkylation of 4-Piperidone or 4-Piperidine Derivatives: The 4-position of piperidine can be functionalized by reacting 4-piperidone or its derivatives with alkyl halides bearing the 2-(2-propoxyethoxy)methyl moiety or its precursors. This step often requires the use of bases or catalysts to facilitate the substitution.
Use of Protected Intermediates: To prevent side reactions, the side chain may be introduced using protected ethers or via stepwise synthesis of the 2-(2-propoxyethoxy)methyl fragment, which is then coupled to the piperidine ring.
Ether Formation via Williamson Ether Synthesis: The 2-(2-propoxyethoxy)methyl substituent can be synthesized separately by etherification reactions such as the Williamson ether synthesis, involving alkoxides and alkyl halides, before attachment to the piperidine ring.
Formation of Hydrochloride Salt
Following the synthesis of the substituted piperidine, the hydrochloride salt is formed by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step improves the compound's solubility and stability.
Detailed Synthetic Route Example
Based on related compounds and general synthetic principles, a plausible synthetic route for this compound can be outlined as follows:
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | Piperidine or 4-piperidone | Catalytic hydrogenation (Pd/C, H2) | Piperidine or substituted piperidine | Formation of saturated piperidine ring |
| 2 | 4-Piperidone or 4-piperidine derivative | Alkylation with 2-(2-propoxyethoxy)methyl halide (e.g., bromide) | 4-[(2-Propoxyethoxy)methyl]piperidine | Base such as NaH or K2CO3 may be used |
| 3 | 4-[(2-Propoxyethoxy)methyl]piperidine | Treatment with HCl in solvent | This compound | Salt formation for improved properties |
Research Findings and Optimization
Catalyst Selection: Hydrogenation catalysts such as palladium on carbon (Pd/C), ruthenium, or iridium complexes have been reported to efficiently reduce pyridine rings to piperidines with high selectivity.
Reaction Conditions: Mild temperatures and pressures are preferred to avoid over-reduction or decomposition. For alkylation, polar aprotic solvents (e.g., DMF, DMSO) and controlled base addition improve yields.
Purification: The hydrochloride salt typically crystallizes well, facilitating purification by recrystallization.
Yield and Purity: Optimization of reaction time, temperature, and stoichiometry is critical to maximize yield and minimize side products, particularly in the alkylation step.
Comparative Table of Related Compounds and Their Substitutions
| Compound Name | Substitution at Piperidine Ring Position 4 | Unique Features |
|---|---|---|
| This compound | 2-(2-Propoxyethoxy)methyl group via ether linkage | Ether side chain with propoxy and ethoxy groups |
| 2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride | 2-(4-Ethylphenoxy)ethyl group | Contains aromatic ethylphenol moiety |
| 2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride | 2-(2-Ethoxyethoxy)ethyl group | Ether side chain with ethoxy groups |
This highlights the specificity of the 4-[(2-Propoxyethoxy)methyl] substitution pattern and its synthetic challenges.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Piperidine Hydrochloride Derivatives
The following analysis compares structural analogs of 4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride, focusing on substituent effects, physicochemical properties, and regulatory considerations.
Structural and Molecular Comparisons
Key structural differences among piperidine derivatives arise from the substituents attached to the piperidine ring. These substituents influence molecular weight, polarity, and interactions with biological or environmental systems.
Table 1: Structural and Molecular Properties of Selected Piperidine Hydrochlorides
*Calculated based on molecular formula.
Key Observations :
- Substituent Bulk : The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride contributes to its high molecular weight (303.83 g/mol) and crystalline solid state . In contrast, smaller substituents (e.g., 2-methylpropoxy in CID 24692196) reduce molecular weight and may enhance solubility in polar solvents .
- Halogen Effects : Chlorine and bromine substituents (e.g., in ) increase molecular weight and may enhance bioactivity or environmental persistence due to halogen’s electronegativity and lipophilicity.
Physicochemical and Hazard Profiles
Physical State and Stability
- 4-(Diphenylmethoxy)piperidine Hydrochloride : Reported as a stable white solid with a melting point of 200–207°C. Its aromatic substituents likely contribute to thermal stability .
- 4-[(2-methylpropoxy)methyl]piperidine HCl : Smaller alkyl chains (2-methylpropoxy) may lower melting points compared to aromatic analogs, though specific data are unavailable .
Regulatory and Handling Considerations
- 4-(Diphenylmethoxy)piperidine Hydrochloride: Subject to Chinese regulations (e.g., GB/T 16483-2008) and international standards (e.g., Montreal Protocol), though specific clauses are marked as non-applicable .
- Handling Precautions : All compounds require stringent PPE (gloves, goggles, ventilation) due to acute toxicity risks . Halogenated derivatives (e.g., chloro or bromo substituents) may necessitate additional controls for persistent environmental contaminants .
Biological Activity
4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacological research. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and potential therapeutic applications based on diverse scientific studies.
The chemical formula of this compound is C₁₂H₂₆ClNO₂, and it is recognized for its unique structural features that influence its biological activity. The presence of the piperidine ring and the propoxyethoxy group contributes to its interaction with various biological targets.
Cellular Effects
Research indicates that this compound significantly influences cellular functions. It modulates key signaling pathways involved in cell growth and differentiation, impacting gene expression patterns and cellular metabolism. For instance, the compound has been shown to alter the activity of metabolic enzymes, which affects overall metabolic flux within cells.
Molecular Mechanism
The mechanism of action involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation. The compound can influence gene expression by modulating transcription factors and other regulatory proteins. Its ability to bind to enzymes alters their stability and activity, which is crucial for its pharmacological effects.
Temporal Effects in Laboratory Settings
Studies have demonstrated that the effects of this compound can vary over time due to its stability and degradation in laboratory environments. Long-term exposure has shown persistent changes in cellular processes such as gene expression and metabolic activity.
Dosage Effects in Animal Models
The biological effects of this compound are dose-dependent. Lower doses may enhance enzyme activity and beneficial gene expression, while higher doses can lead to toxicity affecting various organs. Determining the safe dosage range is critical for potential therapeutic applications.
Subcellular Localization
Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action. The compound may target specific organelles, such as mitochondria, influencing mitochondrial function and overall cellular metabolism.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Piperidine | Basic structure without substituents | Fundamental piperidine framework |
| N-Methylpiperidine | Methyl group on nitrogen | Increased lipophilicity |
| 4-Piperidone | Ketone group at the fourth position | Distinct reactivity compared to piperidine derivatives |
The unique functional groups of this compound confer distinct chemical and biological properties that are valuable for specific applications in research and industry.
Pharmacological Studies
In a study examining the compound's pharmacological properties, it was found to exhibit low acute toxicity in animal models while demonstrating significant effects on respiratory function. The compound displayed bronchodilating properties, making it a candidate for respiratory therapies .
Therapeutic Applications
Research continues into its potential as a therapeutic agent for various conditions due to its unique biological activities. Its application in drug development focuses on leveraging its ability to modulate enzyme activity and gene expression for therapeutic benefits .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for assessing the purity of 4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride, and how should they be validated?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. Prepare a Test solution by dissolving the compound in a suitable solvent (e.g., methanol) and a Standard solution using a certified reference material. Inject equal volumes (e.g., 25 µL) into the chromatograph. Calculate purity using the formula:
Validate the method by assessing precision, accuracy, and linearity across three concentration ranges .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if airborne particles are generated .
- Storage : Store in a dry, ventilated area at 2–8°C to prevent degradation. Avoid contact with incompatible materials like strong oxidizers .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite), avoid dust generation, and dispose of waste per local hazardous material regulations .
Q. How can researchers design initial synthesis experiments for this compound?
- Methodology : Start with a pre-experimental design to identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). Use single-factor experiments to establish baseline conditions. For example, vary the molar ratio of piperidine derivatives to 2-propoxyethoxy methyl chloride in a nucleophilic substitution reaction. Monitor yield via TLC or NMR .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound?
- Methodology : Implement a 2³ factorial design to evaluate three factors: temperature (X₁: 60–100°C), reaction time (X₂: 6–24 hours), and catalyst concentration (X₃: 1–5 mol%). Perform 8 experimental runs with triplicates. Analyze interactions using ANOVA and response surface methodology (RSM). For example, a significant interaction between X₁ and X₂ may indicate that higher temperatures reduce optimal reaction time .
Q. How should researchers resolve contradictions in stability data under varying storage conditions?
- Methodology : Conduct accelerated stability studies under ICH Q1A guidelines. Expose the compound to:
- Thermal stress : 40°C/75% RH for 6 months.
- Photolytic stress : UV light (ICH Option 2) for 48 hours.
Analyze degradation products via LC-MS. Compare results with conflicting literature (e.g., discrepancies in recommended storage temperatures from SDS) to identify context-specific stability thresholds .
Q. What computational approaches can predict reaction pathways for modifying the 2-propoxyethoxy methyl group?
- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for substituent modifications. Validate predictions with experimental kinetics. For example, simulate nucleophilic attack barriers when substituting the ethoxy group with bulkier alkoxy chains. Pair with cheminformatics tools (e.g., RDKit) to generate structure-activity relationships .
Q. How can researchers assess the compound’s potential for specific organ toxicity in preclinical models?
- Methodology :
- In vitro : Use HepG2 cells to screen for hepatotoxicity. Measure IC₅₀ via MTT assay after 72-hour exposure.
- In vivo : Administer doses (10–100 mg/kg) to Sprague-Dawley rats for 28 days. Monitor serum ALT/AST levels and histopathological changes in the liver and kidneys. Cross-reference with SDS-reported acute toxicity data (e.g., LD₅₀ > 2000 mg/kg in rats) to identify dose-dependent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
